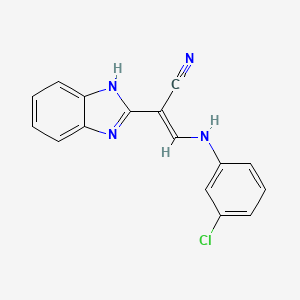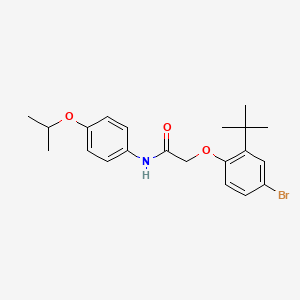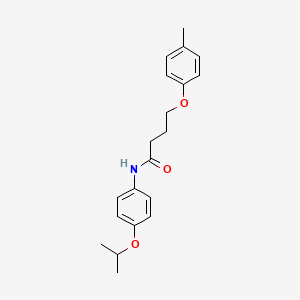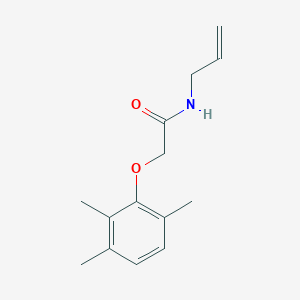![molecular formula C26H29NO3 B3754981 2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(4-propan-2-yloxyphenyl)acetamide](/img/structure/B3754981.png)
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(4-propan-2-yloxyphenyl)acetamide
Overview
Description
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(4-propan-2-yloxyphenyl)acetamide is an organic compound with a complex structure that includes phenyl, propan-2-yl, and phenoxy groups
Preparation Methods
The synthesis of 2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(4-propan-2-yloxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(2-phenylpropan-2-yl)phenol with 2-bromoacetyl bromide to form 2-[4-(2-phenylpropan-2-yl)phenoxy]acetyl bromide. This intermediate is then reacted with 4-propan-2-yloxyaniline under appropriate conditions to yield the final product .
Chemical Reactions Analysis
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(4-propan-2-yloxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or acetamide groups are replaced by other nucleophiles under suitable conditions
Scientific Research Applications
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(4-propan-2-yloxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(4-propan-2-yloxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy and acetamide groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways involved in cellular processes .
Comparison with Similar Compounds
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(4-propan-2-yloxyphenyl)acetamide can be compared with similar compounds such as:
4-(2-phenylpropan-2-yl)phenol: This compound shares the phenylpropan-2-yl group but lacks the acetamide functionality.
Ethyl [4-(2-phenyl-2-propanyl)phenoxy]acetate: Similar in structure but contains an ethyl ester group instead of the acetamide group.
4-Cumylphenol: Contains the phenylpropan-2-yl group but differs in the rest of the structure
Properties
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(4-propan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3/c1-19(2)30-24-16-12-22(13-17-24)27-25(28)18-29-23-14-10-21(11-15-23)26(3,4)20-8-6-5-7-9-20/h5-17,19H,18H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRBPJPOKSXMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate](/img/structure/B3754903.png)
![[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-4-nitrobenzoate](/img/structure/B3754906.png)
![2-Ethoxyethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B3754921.png)
![3-butyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3754925.png)
![(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione](/img/structure/B3754929.png)
![2-[[2-(4-methylphenyl)quinazolin-4-yl]amino]ethanol](/img/structure/B3754934.png)
![2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide](/img/structure/B3754942.png)

![4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoic acid](/img/structure/B3754955.png)




![(7Z)-3-(4-acetylphenyl)-7-[(5-iodofuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3755020.png)
